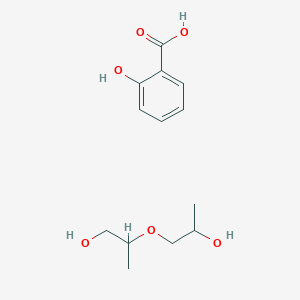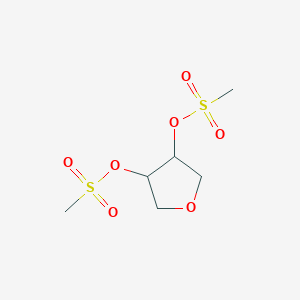
Oxolane-3,4-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These are cyclic ethers with a five-membered ring containing one oxygen atom. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxolane-3,4-diyl dimethanesulfonate typically involves the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which then cyclizes to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3,4-dione derivatives.
Reduction: Reduction reactions can convert it into oxolane-3,4-diol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are commonly employed.
Major Products
The major products formed from these reactions include oxolane-3,4-dione, oxolane-3,4-diol, and various substituted oxolane derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which oxolane-3,4-diyl dimethanesulfonate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the modification of biomolecules, which can result in changes in their activity or function. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Oxolane-3,4-diol: A precursor in the synthesis of oxolane-3,4-diyl dimethanesulfonate.
Oxolane-3,4-dione: An oxidation product of this compound.
1,3-Dioxolane: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the ability to undergo a wide range of chemical transformations. This makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
59676-26-5 |
|---|---|
Fórmula molecular |
C6H12O7S2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BXOTVHIXLFYZMN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1COCC1OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


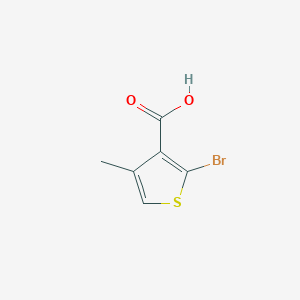
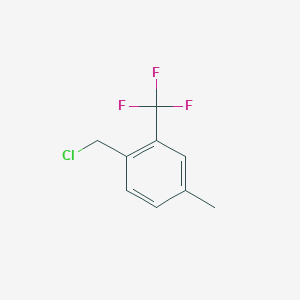
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

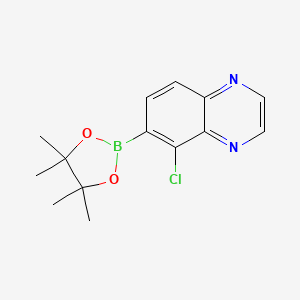
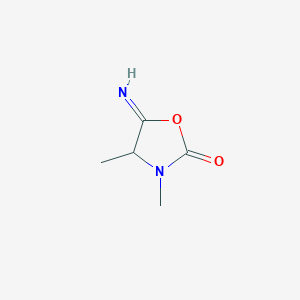
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

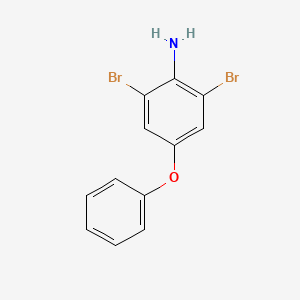
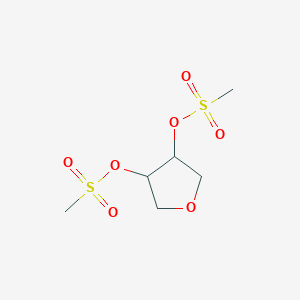
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

